Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)-
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Overview
Description
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is a complex organic compound that features both a mannopyranosyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzophenone with alpha-D-mannopyranosylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as acetone or dimethyl sulfoxide (DMSO) and may require specific temperature and pH settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Techniques such as thin layer chromatography (TLC) are used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, particularly in carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its mannopyranosyl group.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. The mannopyranosyl group can bind to carbohydrate-binding proteins, influencing various biological pathways. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl-alpha-D-mannopyranoside: Similar in structure but contains an isothiocyanate group instead of a nitrophenyl group.
4-Aminophenyl phenyl ketone: Contains an amino group instead of a nitro group, leading to different chemical properties.
4-Phenylbenzophenone: Lacks the mannopyranosyloxy group, making it less complex.
Uniqueness
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both a mannopyranosyl group and a nitrophenyl group.
Properties
CAS No. |
147029-70-7 |
---|---|
Molecular Formula |
C19H19NO9 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18+,19+/m1/s1 |
InChI Key |
XDTVKCFMTFAIDV-IQRFUGTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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